molecular formula C10H11NO2S B14245682 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester CAS No. 185145-65-7

5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester

Cat. No.: B14245682
CAS No.: 185145-65-7
M. Wt: 209.27 g/mol
InChI Key: ZHKGYBYKXIRMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. The compound may also interact with cellular receptors and signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

185145-65-7

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl 4,5-dihydro-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H11NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-4,6-7H,2,5H2,1H3

InChI Key

ZHKGYBYKXIRMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=C1)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.